Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-
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Overview
Description
2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes chloro, nitro, and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-nitrophenol with chloroacetyl chloride to form 2-chloro-4-nitrophenoxyacetyl chloride. This intermediate is then reacted with 2-chloro-5-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, such as dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the chloro or nitro groups are replaced by other functional groups.
Reduction Reactions: The primary product is the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can disrupt biochemical pathways and is the basis for its use as an enzyme inhibitor in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the sulfonyl fluoride group.
2-Chloro-5-nitropyridine: Contains similar chloro and nitro groups but has a pyridine ring instead of a benzene ring.
2,4-Dichloro-5-nitrophenol: Similar structure with additional chloro substitution.
Uniqueness
The uniqueness of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the sulfonyl fluoride group, in particular, distinguishes it from other similar compounds and enhances its utility as an enzyme inhibitor and in other specialized applications.
Properties
CAS No. |
25299-97-2 |
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Molecular Formula |
C14H9Cl2FN2O6S |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9Cl2FN2O6S/c15-10-3-1-8(5-13(10)26(17,23)24)18-14(20)7-25-12-4-2-9(19(21)22)6-11(12)16/h1-6H,7H2,(H,18,20) |
InChI Key |
VRLVOMPFQYHVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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